molecular formula C12H8ClF3N2O B2931962 2-amino-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenol CAS No. 161949-58-2

2-amino-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenol

Cat. No.: B2931962
CAS No.: 161949-58-2
M. Wt: 288.65
InChI Key: ZKRHMOJQMFPZBS-UHFFFAOYSA-N
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Description

2-amino-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenol is a compound that features a trifluoromethyl group, a chloro substituent, and an amino group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenol typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with appropriate reagents to introduce the amino and phenol groups. One common method involves the use of a nucleophilic aromatic substitution reaction where the chloro group is replaced by an amino group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups depending on the reagents used .

Scientific Research Applications

2-amino-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-amino-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the amino and phenol groups can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both amino and phenol groups allows for diverse chemical reactivity and biological interactions .

Properties

IUPAC Name

2-amino-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N2O/c13-8-4-7(12(14,15)16)5-18-11(8)6-1-2-10(19)9(17)3-6/h1-5,19H,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRHMOJQMFPZBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=N2)C(F)(F)F)Cl)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6.2 g (110 mmol) of iron powder were heated to reflux temperature in a mixture of 66 ml of methanol and 33 ml of glacial acetic acid and treated in portions with a total of 11.7 g (36.7 mmol) of 3-chloro-2-(4-hydroxy-3-nitrophenyl)-5-trifluoromethylpyridine. After addition was complete. The mixture was heated for a further 2 hours at reflux temperature, allowed to cool and diluted with 130 ml of ethyl acetate. The solid components were separted off, washed with ethyl acetate and discarded. The filtrate was treated with water so that two phases were formed. The aqueous phase was separated off and extracted twice with ethyl acetate. The combined organic phases were washed with water, dried over sodium sulfate and filtered through silica gel. Yield: 7.8 g (74%) of a dark oil.
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
66 mL
Type
solvent
Reaction Step Two
Quantity
33 mL
Type
solvent
Reaction Step Two
Quantity
130 mL
Type
solvent
Reaction Step Three
Name
Quantity
6.2 g
Type
catalyst
Reaction Step Four

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